molecular formula C12H18N4S B2648501 2-Isobutylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 442672-66-4

2-Isobutylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2648501
CAS RN: 442672-66-4
M. Wt: 250.36
InChI Key: JUKZUGMBCMCKHY-UHFFFAOYSA-N
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Description

2-Isobutylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C12H18N4S . It has an average mass of 250.363 Da and a monoisotopic mass of 250.125214 Da .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This methodology demonstrates a broad substrate scope and good functional group tolerance .

Medicinal and Pharmaceutical Chemistry

The synthesis of heterocyclic compounds holds enormous applications in medicinal and pharmaceutical chemistry . Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities .

Treatment of Cardiovascular Disorders

1,2,4-triazolo[1,5-a]pyridine, a compound related to the one , is utilized in the treatment of cardiovascular disorders .

Treatment of Type 2 Diabetes

This compound is also used in the treatment of type 2 diabetes .

Treatment of Hyperproliferative Disorders

It has applications in the treatment of hyperproliferative disorders .

Material Sciences

These types of compounds have various applications in the material sciences fields as well .

Anticancer Agents

A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . The most active compound, H12, might be a valuable hit compound for the development of anticancer agents .

Suppression of ERK Signaling Pathway

The compound H12 exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2 and AKT . Furthermore, compound 12 induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells .

properties

IUPAC Name

5,6,7-trimethyl-2-(2-methylpropylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S/c1-7(2)6-17-12-14-11-13-9(4)8(3)10(5)16(11)15-12/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKZUGMBCMCKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC(=N2)SCC(C)C)N=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

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